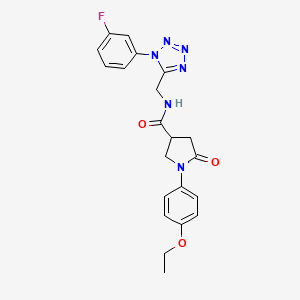

1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a pyrrolidine-5-one core substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a carboxamide moiety. The carboxamide is further linked to a methylene group attached to a 1-(3-fluorophenyl)-1H-tetrazole ring. The 3-fluorophenyl substituent introduces moderate lipophilicity, balancing bioavailability and target engagement .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O3/c1-2-31-18-8-6-16(7-9-18)27-13-14(10-20(27)29)21(30)23-12-19-24-25-26-28(19)17-5-3-4-15(22)11-17/h3-9,11,14H,2,10,12-13H2,1H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHEBSAYRITOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Pyrrolidine Ring : This five-membered ring is known for its role in various pharmacological activities.

- Tetrazole Moiety : The presence of the tetrazole ring often enhances the compound's interaction with biological targets due to its ability to mimic carboxylic acids.

- Ethoxyphenyl Group : This substitution may influence lipophilicity and receptor binding.

The molecular formula is C_{20}H_{22}F_{N}_{5}O_{3}, and its IUPAC name reflects its complex structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Cell Proliferation : Studies indicate that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound exhibits significant activity against various Gram-positive bacteria and fungi, potentially through disruption of cell wall synthesis or inhibition of key metabolic pathways.

- Modulation of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound in various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| MCF7 (Breast) | 10.5 | Cell cycle arrest at G1/S phase |

| HeLa (Cervical) | 12.0 | Inhibition of proliferation |

The A549 human lung carcinoma model showed that the compound induces apoptosis via mitochondrial pathways, as evidenced by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Antimicrobial Activity

In antimicrobial assays, the compound was tested against a panel of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound has promising antimicrobial properties, particularly against resistant strains .

Case Study 1: Anticancer Efficacy in A549 Cells

A study conducted on A549 cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent .

Case Study 2: Antimicrobial Effects Against Multidrug-Resistant Strains

In a screening study involving multidrug-resistant bacterial strains, the compound exhibited potent activity against Staphylococcus aureus and Acinetobacter baumannii. The study highlighted its potential as a lead candidate for developing new antibiotics targeting resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-5-One Derivatives with Heterocyclic Substitutions

a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

- Key Differences: Substituent on Pyrrolidine: 4-Fluorophenyl (vs. 4-ethoxyphenyl). Heterocyclic Group: 1,3,4-Thiadiazole (vs. tetrazole).

- Thiadiazole rings are less acidic than tetrazoles (pKa ~4.5 vs. ~3.7), altering ionization state and bioavailability .

b) 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences :

- Core Structure : 1,2,3-Triazole (vs. pyrrolidine-5-one).

- Substituents : 5-Methyl group on triazole; 3-fluorophenyl carboxamide.

- Absence of the pyrrolidine-5-one core may reduce conformational flexibility, affecting binding kinetics .

Carboxamide-Linked Compounds with Fluorinated Aromatic Groups

a) 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()

- Key Differences :

- Linker : Ethoxy spacer with a 2-fluorophenyl carbamoyl group (vs. methylene-tetrazole).

- Substituent : 4-Methoxybenzyl (vs. 3-fluorophenyl).

- Implications :

b) 1-(3-Chlorophenyl)-N-ethyl-5-(trifluoromethyl)pyrazole-4-carboxamide ()

- Key Differences :

- Core Structure : Pyrazole (vs. pyrrolidine).

- Substituents : Trifluoromethyl and chloro groups (vs. ethoxy and fluoro).

- Implications :

Ethoxy- and Chlorophenyl-Substituted Analogues

a) 1-(4-Chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide ()

- Key Differences :

- Substituent on Pyrrolidine : 4-Chlorophenyl (vs. 4-ethoxyphenyl).

- Side Chain : 3-Ethoxypropyl (vs. tetrazole-methyl).

- Implications :

- The chloro group increases logP significantly (predicted ~3.5 vs. ~2.8 for the target compound), enhancing tissue penetration but risking toxicity.

- The ethoxypropyl chain may improve solubility compared to aromatic heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.